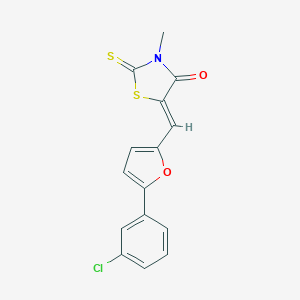![molecular formula C23H22N2O3 B240362 2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide](/img/structure/B240362.png)
2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide, also known as MPAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPAP is a small molecule that belongs to the class of benzamides and has been shown to have a wide range of biological effects.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide is not fully understood, but it is thought to involve the modulation of the dopaminergic and serotonergic systems in the brain. 2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. In addition, 2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been shown to have a wide range of biochemical and physiological effects, including modulation of neurotransmitter levels, neuroprotection, and anti-inflammatory effects. 2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. In addition, 2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide has several advantages for use in lab experiments, including its small size, high purity, and well-defined structure. However, 2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide also has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide, including further studies on its mechanism of action, its potential therapeutic applications, and its safety and toxicity profile. In addition, there is a need for further research on the optimal dosing and administration of 2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide for its potential therapeutic applications. Finally, there is a need for further research on the development of novel analogs of 2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide involves several steps, starting with the reaction of 4-aminobenzoyl chloride with 3-phenylpropanoic acid to form 4-[(3-phenylpropanoyl)amino]benzoic acid. The resulting compound is then reacted with 2-methoxyaniline to form the final product, 2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide. The synthesis method has been optimized to yield high purity and high yield of 2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide.
Applications De Recherche Scientifique
2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been extensively studied for its potential therapeutic applications, including as an antidepressant, antipsychotic, and anti-inflammatory agent. 2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been shown to have a positive effect on mood and behavior in animal models of depression and anxiety. In addition, 2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been shown to have a neuroprotective effect in models of neurodegenerative diseases, such as Parkinson's disease.
Propriétés
Nom du produit |
2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide |
|---|---|
Formule moléculaire |
C23H22N2O3 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
2-methoxy-N-[4-(3-phenylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C23H22N2O3/c1-28-21-10-6-5-9-20(21)23(27)25-19-14-12-18(13-15-19)24-22(26)16-11-17-7-3-2-4-8-17/h2-10,12-15H,11,16H2,1H3,(H,24,26)(H,25,27) |
Clé InChI |
DZEUYZKTNRCVQV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
SMILES canonique |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-allyl-5-{[2-(4-methyl-3-nitroanilino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B240283.png)

![3-{[2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]sulfanyl}-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B240291.png)

![Ethyl 2-[({[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B240297.png)
![3-Methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240315.png)
![propan-2-yl (2E)-5-(4-chlorophenyl)-2-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B240320.png)





![N-[4-(benzoylamino)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B240346.png)
